molecular formula C7H9BrN2O2S B13271415 2-Bromo-N-ethylpyridine-3-sulfonamide

2-Bromo-N-ethylpyridine-3-sulfonamide

Cat. No.: B13271415
M. Wt: 265.13 g/mol
InChI Key: COIYLDZIQQFCIC-UHFFFAOYSA-N
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Description

2-Bromo-N-ethylpyridine-3-sulfonamide is an organosulfur compound that features a bromine atom, an ethyl group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethylpyridine-3-sulfonamide typically involves the bromination of N-ethylpyridine-3-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-ethylpyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-ethylpyridine-4-sulfonamide
  • 2-Bromo-N-methylpyridine-3-sulfonamide
  • 2-Chloro-N-ethylpyridine-3-sulfonamide

Uniqueness

2-Bromo-N-ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-bromo-N-ethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)6-4-3-5-9-7(6)8/h3-5,10H,2H2,1H3

InChI Key

COIYLDZIQQFCIC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)Br

Origin of Product

United States

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